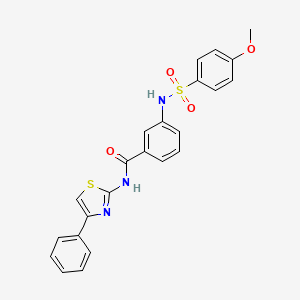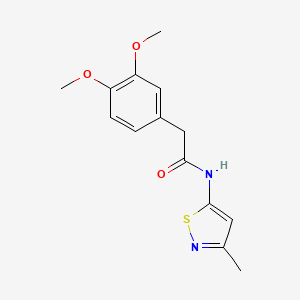
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MPTB, and it has been shown to exhibit potent inhibitory effects on a range of biological processes. In
Mechanism of Action
MPTB exerts its inhibitory effects by targeting a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and plays a critical role in tumor growth and survival. MPTB binds to the active site of CAIX, inhibiting its activity and thereby preventing cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
MPTB has been shown to exhibit potent anti-cancer activity in vitro and in vivo, with studies demonstrating its ability to inhibit tumor growth and induce cancer cell death. Additionally, MPTB has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPTB is its specificity for CAIX, which makes it a promising therapeutic agent with minimal off-target effects. However, the synthesis of MPTB is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on MPTB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of MPTB and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of MPTB involves a series of chemical reactions that begin with the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenylthiazol-2-amine. This reaction results in the formation of 4-(4-methoxyphenylsulfonamido)thiazole. The next step involves the reaction of this compound with 4-aminobenzamide in the presence of a catalyst to produce MPTB. The final product is then purified using chromatography techniques.
Scientific Research Applications
MPTB has been shown to exhibit potent inhibitory effects on a range of biological processes, including cancer cell proliferation, angiogenesis, and inflammation. It has been studied extensively for its potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-10-12-20(13-11-19)32(28,29)26-18-9-5-8-17(14-18)22(27)25-23-24-21(15-31-23)16-6-3-2-4-7-16/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGHLRARCMDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)
![butyl 4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2903594.png)
![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)
![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)